

A Guide to Using Negative Controls for BS2G Crosslinking

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Compound of Interest

Compound Name: BS2G Crosslinker

Cat. No.: B11932278

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This guide provides a comprehensive comparison of experimental strategies for utilizing negative controls in BS2G crosslinking workflows. We will explore the importance of negative controls, compare BS2G to alternative crosslinkers, and provide detailed experimental protocols and data interpretation guidelines.

The Critical Role of Negative Controls in Crosslinking

Chemical crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique to identify protein-protein interactions (PPIs) and elucidate the structure of protein complexes. BS2G (Bis[sulfosuccinimidyl] glutarate) is a commonly used amine-reactive, water-soluble, and non-cleavable crosslinker. However, a key challenge in crosslinking experiments is distinguishing bona fide interactions from non-specific contacts arising from random protein proximity. This is where meticulously designed negative controls are indispensable.

Negative controls are essential to:

- Identify non-specific crosslinks: Differentiate between specific PPIs and random collisional interactions.
- Establish a baseline for quantitation: Provide a reference to quantify the enrichment of specific crosslinked peptides.

- Validate the specificity of the crosslinking reaction: Ensure that the observed crosslinks are dependent on the presence and activity of the crosslinker.

Comparison of Common Amine-Reactive Crosslinkers

While BS2G is a versatile crosslinker, several alternatives with different properties are available. The choice of crosslinker can significantly impact the outcome of an experiment.

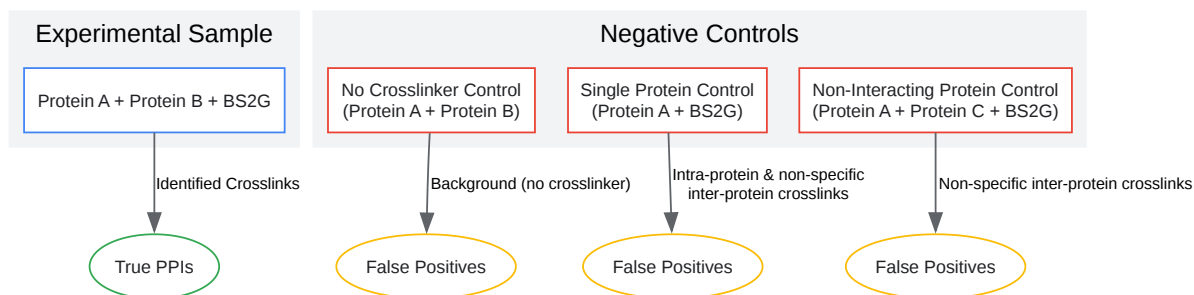
Feature	BS2G (Sulfo-DSG)	BS3 (Bis[sulfosuccinimidyl] suberate)	DSS (Disuccinimidyl suberate)
Spacer Arm Length	7.7 Å	11.4 Å	11.4 Å
Solubility	Water-soluble	Water-soluble	Water-insoluble (requires organic solvent like DMSO or DMF)
Membrane Permeability	Impermeable	Impermeable	Permeable
Reactivity	Amine-reactive (NHS ester)	Amine-reactive (NHS ester)	Amine-reactive (NHS ester)
Cleavability	Non-cleavable	Non-cleavable	Non-cleavable

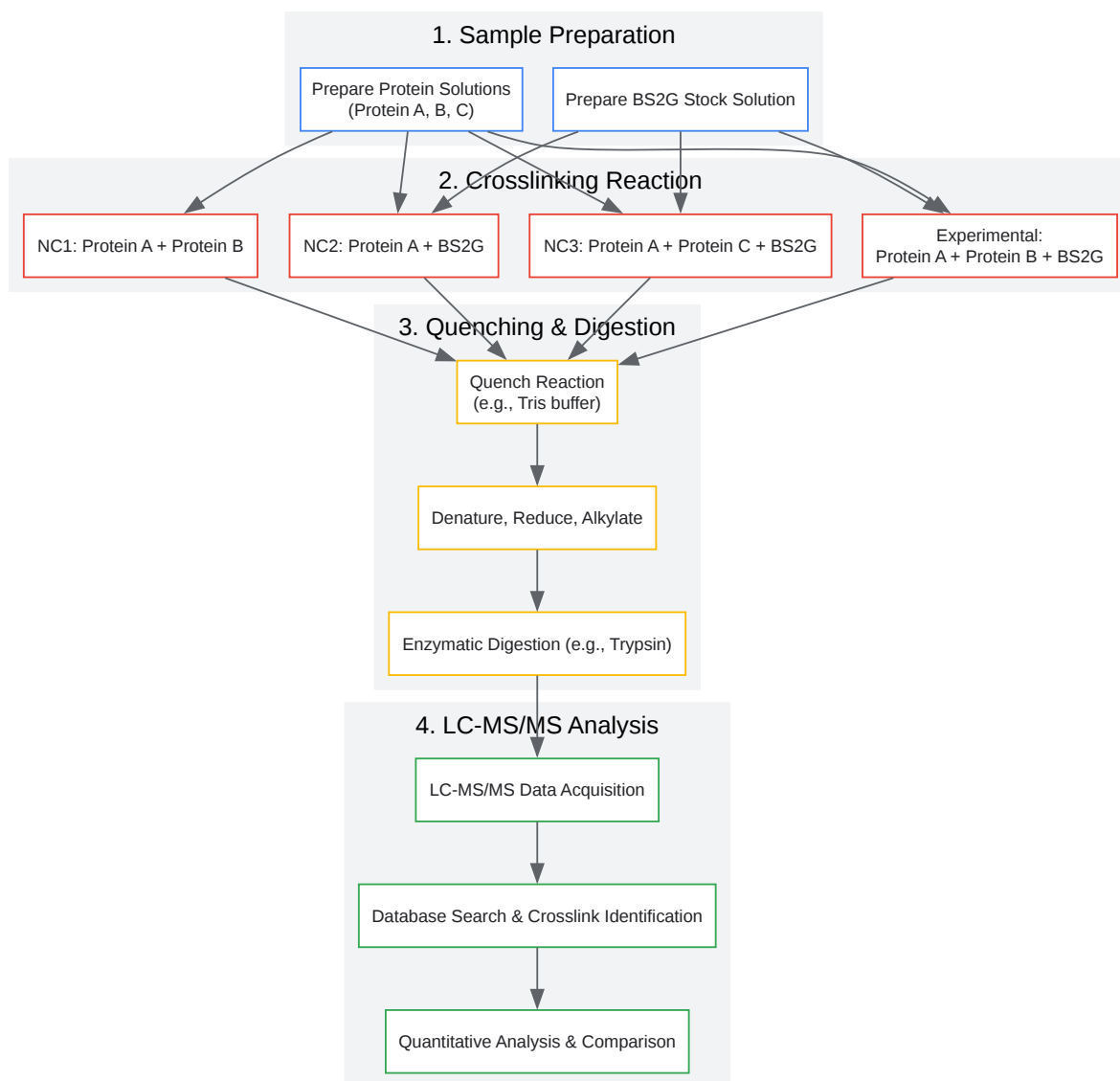
Experimental Design: Incorporating Negative Controls

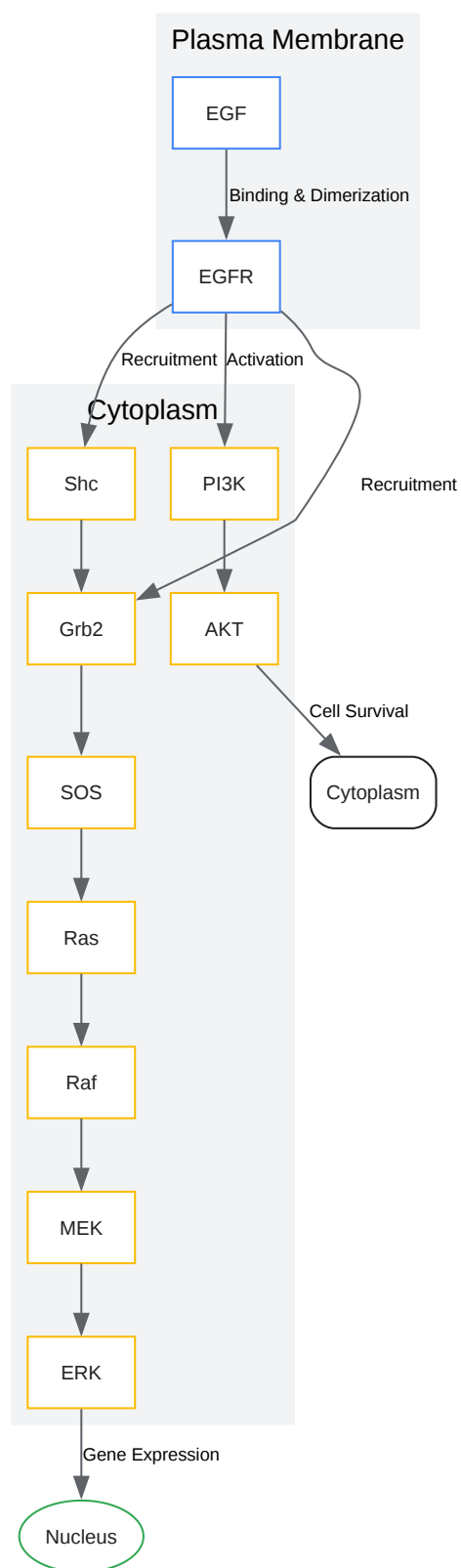
A robust crosslinking experiment should include multiple negative controls to account for different sources of potential artifacts.

Logical Framework for Negative Controls

The following diagram illustrates the rationale behind using different negative controls to isolate true protein-protein interactions.







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